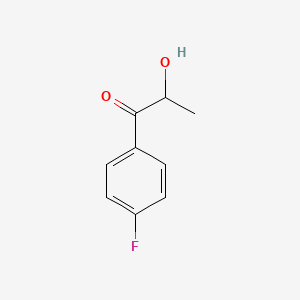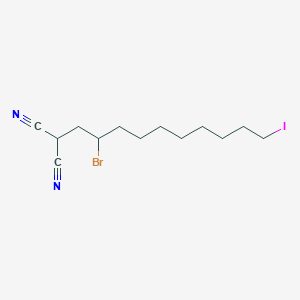
(2-Bromo-10-iododecyl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-10-iododecyl)propanedinitrile: is a chemical compound with the molecular formula C13H20BrIN2 It is a derivative of propanedinitrile, featuring both bromine and iodine atoms attached to a decyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the bromination of malononitrile using bromine in an aqueous solution, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often require a controlled temperature environment and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of (2-Bromo-10-iododecyl)propanedinitrile may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-10-iododecyl)propanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The nitrile groups can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, (2-Bromo-10-iododecyl)propanedinitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals, particularly those targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (2-Bromo-10-iododecyl)propanedinitrile involves its interaction with specific molecular targets. The bromine and iodine atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The nitrile groups can also participate in interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Malononitrile: A simpler nitrile compound with the formula C3H2N2, used as a precursor in organic synthesis.
(2-Bromo-10-iododecyl)malononitrile: A closely related compound with similar chemical properties.
Uniqueness: (2-Bromo-10-iododecyl)propanedinitrile is unique due to the presence of both bromine and iodine atoms on a decyl chain, combined with the propanedinitrile group. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields of research and industry .
Properties
CAS No. |
191531-11-0 |
|---|---|
Molecular Formula |
C13H20BrIN2 |
Molecular Weight |
411.12 g/mol |
IUPAC Name |
2-(2-bromo-10-iododecyl)propanedinitrile |
InChI |
InChI=1S/C13H20BrIN2/c14-13(9-12(10-16)11-17)7-5-3-1-2-4-6-8-15/h12-13H,1-9H2 |
InChI Key |
OPYQKIBOCZQLHG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCI)CCCC(CC(C#N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester](/img/structure/B12577018.png)
![N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline](/img/structure/B12577022.png)
![2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine](/img/structure/B12577025.png)
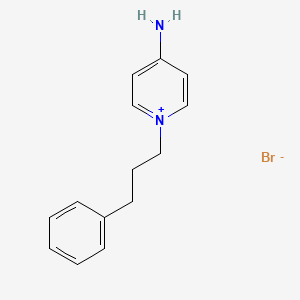
![2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester](/img/structure/B12577039.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)
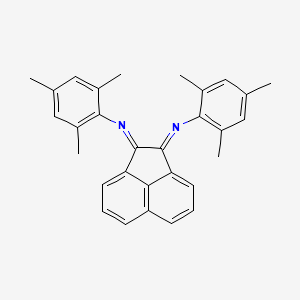
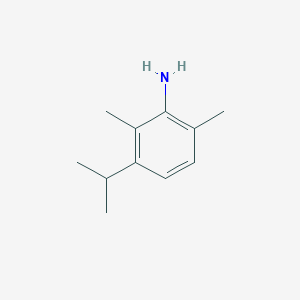
![1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane](/img/structure/B12577056.png)
![2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12577072.png)
![N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B12577078.png)
![N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine](/img/structure/B12577083.png)
![N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide](/img/structure/B12577089.png)
